molecular formula C13H18N2O4 B2876958 Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate CAS No. 1820608-35-2

Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate

Cat. No.: B2876958
CAS No.: 1820608-35-2
M. Wt: 266.297
InChI Key: GHCLOAOGFCFUAF-UHFFFAOYSA-N
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Description

Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group linked to a methylene bridge, which is further connected to a carbamoyl moiety substituted with a 2-hydroxypropyl chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[2-(2-hydroxypropylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-10(16)7-14-12(17)8-15-13(18)19-9-11-5-3-2-4-6-11/h2-6,10,16H,7-9H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCLOAOGFCFUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CNC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Benzyl chloroformate} + \text{2-hydroxypropylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Structural Impact :

  • The 2-hydroxypropyl group in the target compound likely improves solubility and bioavailability compared to alkyl or aryl analogs due to hydrogen bonding with water .
  • Steric hindrance from bulkier substituents (e.g., isopropyl, diethyl) may reduce enzymatic degradation but could limit membrane permeability .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Predicted pKa Density (g/cm³)
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate* C₁₃H₁₈N₂O₅ 294.29 ~11.7 1.22–1.30
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate C₁₃H₁₈N₂O₃ 250.29 11.72 1.20
Benzyl N-({4-[(4-methylphenyl)carbamoyl]phenyl}methyl)carbamate C₂₃H₂₂N₂O₃ 374.43 11.72 1.220

Note: Data for the target compound are extrapolated from analogs. The hydroxypropyl group may lower logP compared to alkyl analogs, favoring solubility in polar solvents .

Key Findings :

  • Hydroxypropyl-containing derivatives may require protective group strategies (e.g., tert-butyl or benzyl ethers) to prevent side reactions during synthesis .
  • Lower yields in bulkier analogs (e.g., 48.9% in , Step 4) highlight the challenge of introducing complex substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent Solubility (Predicted) Key Functional Groups
Target Compound 2-Hydroxypropyl High (aqueous) Hydroxyl, carbamoyl, benzyl
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate Isopropyl Moderate (DMSO) Alkyl, carbamoyl
Benzyl N-({4-[(4-methylphenyl)carbamoyl]phenyl}methyl)carbamate Aryl carbamoyl Low (organic solvents) Aromatic, carbamoyl

Research Findings and Discussion

  • Hydroxypropyl vs. Alkyl Substituents : The 2-hydroxypropyl group enhances solubility but may reduce metabolic stability due to oxidative susceptibility compared to alkyl chains .
  • Synthetic Challenges : Bulky or polar substituents require optimized coupling conditions (e.g., HOBt/EDCI vs. TFA deprotection) to maintain yields .
  • Biological Relevance : Hydrophilic analogs like the target compound are promising for targeting extracellular enzymes, while lipophilic variants may excel in CNS applications .

Biological Activity

Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a benzyl group and a hydroxypropyl moiety. This combination is believed to impart specific chemical and biological properties that differentiate it from other carbamate compounds.

The primary mechanism of action for this compound involves the inhibition of certain enzymes by binding to their active sites. This action can lead to the modulation of various biochemical pathways, making it a candidate for therapeutic applications. Notably, it has been studied for its potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on AChE and BChE. The following table summarizes findings related to its enzyme inhibition potency compared to other known inhibitors:

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Rivastigmine201
Compound 5k4.3310
Compound 5j6.5710

Note: TBD indicates that specific values were not available in the reviewed literature.

Antimicrobial Properties

In addition to enzyme inhibition, this compound has shown potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is required to elucidate its efficacy and mechanism in this context .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various carbamate derivatives demonstrated that this compound exhibited promising inhibitory activity against BChE, with some derivatives showing up to nine times greater efficacy than rivastigmine .
  • Toxicological Assessments : Toxicological evaluations suggest that while carbamates can have beneficial effects, they also pose risks due to their potential toxicity at higher concentrations. Understanding the balance between therapeutic efficacy and safety is crucial for future applications .
  • Comparative Studies : Comparative analyses with other carbamates have highlighted the unique properties of this compound, particularly in terms of selectivity and potency against specific enzymes involved in neurotransmission .

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